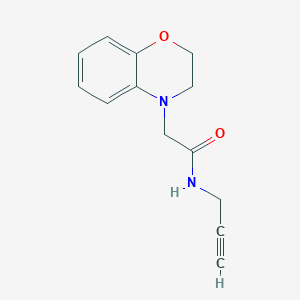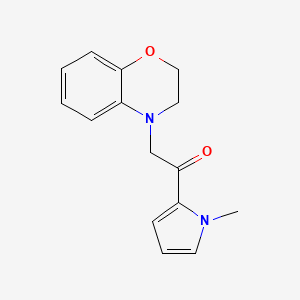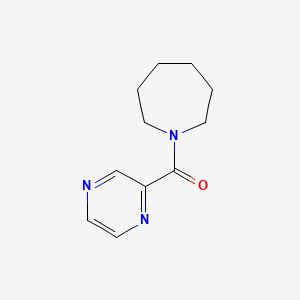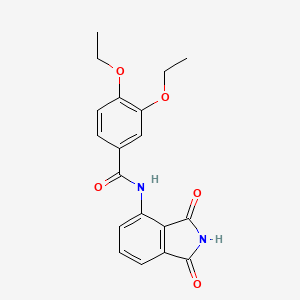![molecular formula C16H12Cl2N2O4S3 B7519076 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7519076.png)
5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamide-based inhibitors that target cell division and proliferation by inhibiting the activity of the cell cycle checkpoint kinase 1 (Chk1).
Wirkmechanismus
5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide inhibits the activity of Chk1 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, such as CDC25A, and leads to the accumulation of DNA damage. The accumulation of DNA damage triggers the activation of the DNA damage response pathway, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, colon, lung, and ovarian cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents, such as cisplatin and doxorubicin, in cancer cells. In addition, 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has been shown to inhibit the growth of tumor xenografts in mice.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of Chk1, which makes it a valuable tool for studying the DNA damage response pathway. It has also been shown to enhance the efficacy of DNA-damaging agents, which makes it a potential candidate for combination therapy in cancer treatment. However, 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cross the blood-brain barrier. In addition, it may have off-target effects on other kinases or cellular processes.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide. One direction is to investigate its potential use in combination therapy with other DNA-damaging agents in cancer treatment. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases, where the DNA damage response pathway is dysregulated. Furthermore, the development of more potent and selective Chk1 inhibitors may lead to the discovery of new therapeutic targets for cancer treatment.
Synthesemethoden
The synthesis of 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-chlorobenzenesulfonamide, which is reacted with 3-nitrobenzene-1-sulfonyl chloride to form 3-nitro-N-[4-chlorophenyl]benzenesulfonamide. This intermediate is then reduced to 3-amino-N-[4-chlorophenyl]benzenesulfonamide, which is further reacted with 3-bromo-5-chlorothiophene-2-sulfonyl chloride to form the final product 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit the activity of Chk1, a key regulator of the DNA damage response pathway. This pathway is essential for the maintenance of genomic stability and is frequently dysregulated in cancer cells. Inhibition of Chk1 by 5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide leads to the accumulation of DNA damage and cell death in cancer cells, while sparing normal cells.
Eigenschaften
IUPAC Name |
5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S3/c17-11-4-6-12(7-5-11)19-26(21,22)14-3-1-2-13(10-14)20-27(23,24)16-9-8-15(18)25-16/h1-10,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRWUVVAQJHMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B7519018.png)
![ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate](/img/structure/B7519023.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-2-phenylphthalazin-1-one](/img/structure/B7519035.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-(4-chlorophenyl)acetamide](/img/structure/B7519036.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide](/img/structure/B7519042.png)


![5-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3-oxazole](/img/structure/B7519065.png)


![(6-Bromonaphthalen-2-yl) 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7519091.png)